(2R)-2-Hydroxy-N-propylpropanamide
Description
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-propylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-3-4-7-6(9)5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9)/t5-/m1/s1 |
InChI Key |
VPIANGLUWAQPGA-RXMQYKEDSA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H](C)O |
Canonical SMILES |
CCCNC(=O)C(C)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
(2R)-2-Hydroxy-N-propylpropanamide has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, leading to various therapeutic applications:
- Anticancer Activity : Studies have demonstrated that derivatives of propanamide compounds exhibit significant anticancer properties. For instance, research indicates that similar compounds can inhibit cell proliferation in cancer cell lines, suggesting that this compound may have similar effects .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory medications. Research has shown that certain propanamide derivatives can inhibit pro-inflammatory cytokines, which are crucial in conditions like arthritis and other inflammatory diseases .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting aminopeptidases. For example, assays have indicated that this compound can effectively inhibit aminopeptidase N (APN), an enzyme involved in various physiological processes . This inhibition could lead to applications in treating diseases where APN plays a critical role.
Molecular Docking and Computational Studies
Computational studies involving molecular docking have been employed to predict the interaction of this compound with various biological targets. Such studies help elucidate the binding affinity and specificity of the compound towards specific proteins involved in disease mechanisms .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on human leukemia cells (HL-60). The MTT assay revealed that the compound significantly reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent .
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, researchers conducted assays to determine the IC50 values of this compound against APN. The results indicated effective inhibition at low concentrations, highlighting its potential therapeutic relevance in conditions where APN is implicated .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize (2R)-2-Hydroxy-N-propylpropanamide, we compare it with three analogs: (2S)-2-Hydroxy-N-propylpropanamide (enantiomer), N-ethyl-2-hydroxypropanamide (shorter alkyl chain), and (2R)-2-Hydroxy-N-benzylpropanamide (aromatic substituent). Key differences are summarized below:
| Property | This compound | (2S)-Enantiomer | N-Ethyl Analog | N-Benzyl Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 147.17 | 147.17 | 133.15 | 195.23 |
| Solubility (H₂O) | Moderate (≈50 mg/mL) | Similar to (2R)-form | Higher (≈80 mg/mL) | Low (≈10 mg/mL) |
| LogP | 0.89 | 0.89 | 0.45 | 1.98 |
| Electron-Withdrawing Effect | Moderate (amide + hydroxy) | Identical to (2R)-form | Lower (shorter alkyl chain) | Higher (benzyl resonance effects) |
| Biological Activity | Not well-studied | Potential enantiomeric specificity | Enhanced metabolic stability | Increased lipophilicity |
Key Findings:
Stereochemistry : The (2R)- and (2S)-enantiomers share identical physicochemical properties but may exhibit divergent interactions in chiral environments (e.g., enzyme binding) .
Alkyl Chain Length : Replacing the N-propyl group with ethyl reduces steric hindrance and increases water solubility, while the benzyl analog shows markedly higher lipophilicity (LogP = 1.98) due to aromatic π-system contributions .
Preparation Methods
Reaction Mechanism and Biocatalyst Selection
Enzymatic aminolysis employs lipases such as Candida antarctica lipase B (CAL-B) to catalyze the transamidation of lactate esters with propylamine. CAL-B’s hydrolase activity facilitates nucleophilic acyl substitution, retaining the (2R)-configuration due to its stereoselective binding pocket. Ethyl (2R)-lactate is preferred for its low cost and volatility, enabling efficient amine displacement.
Procedure and Optimization
A mixture of ethyl (2R)-lactate (1.0 eq), propylamine (2.5 eq), and CAL-B (10 wt%) in toluene is stirred at 50°C for 24–48 hours. Molecular sieves (4Å) are added to absorb ethanol byproduct, shifting equilibrium toward amide formation. The reaction achieves 88–94% yield with >99% ee, confirmed by chiral HPLC. Post-reaction, the enzyme is filtered, and the product is isolated via distillation or crystallization.
Organocatalytic Depolymerization of Polylactic Acid
TBD-Catalyzed Aminolysis
Polylactic acid (PLA), a renewable polymer derived from (2R)-lactic acid, undergoes depolymerization with propylamine using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst. TBD activates the ester carbonyl, enabling nucleophilic attack by propylamine to yield (2R)-2-hydroxy-N-propylpropanamide.
Industrial-Scale Process
PLA (1.0 eq) is dissolved in dichloromethane (DCM) with propylamine (3.0 eq) and TBD (15 mol%) at 75°C for 2 hours. Quantitative conversion is achieved, verified by SEC and ¹H NMR. The crude product is purified via aqueous extraction, removing residual DCM and catalyst. This method is scalable, avoiding racemization due to PLA’s inherent (2R)-configuration.
Direct Amidation Using Coupling Agents
Carbodiimide-Mediated Coupling
(2R)-Lactic acid is activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form an intermediate oxybenzotriazole ester. Propylamine (1.2 eq) is added in DCM at 0°C, yielding the amide after 12 hours. The reaction requires a protected hydroxyl group (e.g., silyl ethers) to prevent side reactions.
Yield and Purification
Yields range from 70–85%, with ee maintained at >98% when using enantiopure lactic acid. Purification involves silica gel chromatography (ethyl acetate/hexanes), followed by recrystallization from isopropanol.
Chiral Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic 2-hydroxy-N-propylpropanamide is resolved using chiral acids (e.g., L-tartaric acid) in isopropanol. The (2R)-enantiomer forms a less soluble salt, isolated via filtration. Subsequent neutralization with NaOH liberates the enantiopure amide (ee >99%).
Kinetic Resolution via Lipases
CAL-B selectively acylates the (2S)-enantiomer in a racemic mixture using vinyl acetate, leaving the (2R)-amide unreacted. The products are separated by extraction, achieving 90% ee and 40% yield.
Comparative Analysis of Synthesis Methods
| Method | Catalyst | Yield | ee (%) | Scale-Up Potential |
|---|---|---|---|---|
| Enzymatic Aminolysis | CAL-B | 88–94% | >99 | High |
| PLA Depolymerization | TBD | >99% | >99 | Industrial |
| Direct Amidation | EDCI/HOBt | 70–85% | >98 | Moderate |
| Chiral Resolution | L-Tartaric Acid | 50–60% | >99 | Low |
Key Observations :
-
Enzymatic and organocatalytic methods are superior for enantiopurity and scalability.
-
Direct amidation requires hydroxyl protection, increasing synthetic steps.
-
Resolution techniques suffer from low yields but are valuable for racemic mixtures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-Hydroxy-N-propylpropanamide, and how can reaction conditions be optimized to improve enantiomeric purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For enantiomeric purity, optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Use chiral catalysts or enzymes to enhance stereoselectivity. Post-synthesis, employ chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate the (2R)-enantiomer. Validate purity using polarimetry or enantioselective NMR techniques .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine 1H NMR and 13C NMR to assign stereochemistry and confirm the hydroxy and propylamide groups. For example, the hydroxyl proton appears as a broad singlet (δ 1.5–2.5 ppm), while the propylamide protons show distinct splitting patterns. High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (e.g., calculated [M+H]+ = 148.12; experimental deviation < 2 ppm). Cross-reference with databases like PubChem for spectral comparisons .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis. Avoid exposure to moisture or strong acids/bases, as the hydroxy group may undergo esterification or dehydration. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. What experimental strategies are effective in resolving enantiomeric impurities in this compound synthesis?
- Methodological Answer : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA/IB) for analytical separation. For preparative-scale resolution, consider kinetic resolution via lipase-catalyzed acetylation, where the (2R)-enantiomer reacts preferentially. Alternatively, crystallize the compound with a chiral co-crystal former (e.g., tartaric acid derivatives) to isolate the desired enantiomer. Validate purity using circular dichroism (CD) spectroscopy .
Q. How does the stereochemical configuration of this compound influence its interaction with enzymatic targets?
- Methodological Answer : Design docking studies using molecular modeling software (e.g., AutoDock Vina) to compare the (2R) and (2S) enantiomers' binding affinities to enzymes like hydrolases or oxidoreductases. Experimentally, perform enzyme inhibition assays under controlled pH and temperature. For example, measure IC50 values via fluorogenic substrates to assess stereospecific activity differences. Publish contradictory data with a focus on enzyme isoform variability .
Q. What methodologies are recommended for reconciling contradictory bioactivity data in studies involving this compound?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line variability). Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays. For pharmacokinetic contradictions, compare bioavailability studies using LC-MS/MS to quantify plasma concentrations. Cross-validate findings with isotopic labeling (e.g., 14C-tracing) to track metabolic pathways. Document batch-to-batch variability in synthetic purity as a potential error source .
Analytical and Safety Considerations
Q. What analytical techniques are critical for assessing the purity of this compound in pharmaceutical research?
- Methodological Answer : Employ HPLC-UV/ELSD for quantifying organic impurities and Karl Fischer titration for moisture content. For trace metal analysis, use ICP-MS. Reference standards (e.g., EP/BP impurities) should be included for method validation. Toxicity screening via Ames test or zebrafish embryo models can preemptively flag hazardous byproducts .
Q. How should researchers handle acute toxicity risks associated with this compound exposure?
- Methodological Answer : Follow OECD 423 guidelines for acute oral toxicity classification. In case of skin contact, rinse with 0.1% acetic acid to neutralize alkaline residues. For inhalation exposure, use activated charcoal filters in fume hoods. Maintain a log of Material Safety Data Sheets (SDS) and train personnel in emergency response protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
